molecular formula C8H17N3 B574144 2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine CAS No. 171351-29-4

2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine

Cat. No.: B574144
CAS No.: 171351-29-4
M. Wt: 155.245
InChI Key: KMPHSNMEZJEBEV-UHFFFAOYSA-N
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Description

2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine is a novel amine derivative based on the 1,4-diazabicyclo[2.2.2]octane (DABCO) scaffold. DABCO is a well-known, highly nucleophilic bicyclic tertiary amine widely used as a catalyst in polymerization reactions, such as in polyurethane formation, and as a reagent in organic synthesis, including the Baylis-Hillman reaction . The DABCO structure serves as a versatile platform for developing bioactive molecules; recent research highlights that synthetic derivatives of DABCO, particularly those incorporating alkyl chains of varying lengths, demonstrate significant antimicrobial properties . The mechanism of action for such quaternary ammonium compounds (QACs) often involves the disruption of microbial cell membranes, leading to cell leakage and death . This compound, featuring a DABCO core with a 2-aminoethyl functional group, is of high interest for research and development in medicinal chemistry for the design of new antimicrobial agents , and in organic synthesis as a building block for more complex molecular architectures, such as piperazine derivatives . This product is intended for laboratory research purposes only and is not classified as a drug or consumer product.

Properties

IUPAC Name

2-(1,4-diazabicyclo[2.2.2]octan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3/c9-2-1-8-7-10-3-5-11(8)6-4-10/h8H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPHSNMEZJEBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN1CC2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30667867
Record name 2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30667867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171351-29-4
Record name 1,4-Diazabicyclo[2.2.2]octane-2-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171351-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30667867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine is typically synthesized through thermal reactions of compounds such as ethanolamine in the presence of zeolitic catalysts. An idealized conversion involves the reaction of ethanolamine to produce the compound along with ammonia and water . The compound can also be purified by sublimation under vacuum or recrystallization from petroleum ether .

Scientific Research Applications

2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its strong nucleophilicity and basicity. As a nucleophilic catalyst, it promotes various coupling reactions by forming adducts with reactants. It also acts as a strong ligand and Lewis base, forming stable complexes with various molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound is compared below with structurally related bicyclic amines:

Compound Structure Basicity (pKa) Solubility Key Functional Groups
2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine DABCO core + 2-ethylamine substituent ~8.5–9.0 (estimated) High in polar solvents (water, alcohols) Tertiary amine (DABCO), primary amine
1,4-Diazabicyclo[2.2.2]octane (DABCO) Unsubstituted bicyclic tertiary amine 8.8 Moderate in water, high in DMSO Two tertiary amines
Quinuclidine 1-Azanorbornane (4-deaza analog of DABCO) 11.0 Low water solubility Single tertiary amine
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Larger bicyclic structure with conjugated double bonds 12.0 High in organic solvents Tertiary amine, conjugated system
2-Ethyl-5-methyl-1,4-DABCO (from ) DABCO core with ethyl and methyl substituents at positions 2 and 5 ~8.0–8.5 (estimated) Moderate in polar solvents Tertiary amines, alkyl substituents

Key Observations :

  • The ethylamine substituent in the target compound increases its hydrophilicity compared to unsubstituted DABCO, making it more suitable for aqueous-phase reactions .
  • Quinuclidine , a 4-deaza analog, exhibits higher basicity (pKa 11.0) due to reduced ring strain but lacks the dual nitrogen centers critical for catalytic cooperativity in DABCO derivatives .
  • DBU , a larger bicyclic amine, has superior basicity (pKa 12.0) and is preferred for deprotonation reactions but lacks the steric rigidity of DABCO derivatives .
Reactivity and Catalytic Performance
  • Transalkylation and Polymer Networks : The target compound’s primary amine group enables participation in dynamic covalent chemistry (e.g., transalkylation), enhancing its utility in self-healing polymers. This contrasts with unmodified DABCO, which primarily acts as a base catalyst without covalent bond formation .
  • Urethane Formation : Computational studies show that DABCO derivatives (including the target compound) exhibit moderate catalytic efficiency in urethane synthesis compared to DBU and imidazole-based catalysts. However, their rigid bicyclic structure improves selectivity in sterically hindered reactions .

Biological Activity

2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine, commonly referred to as DABCO amine, is a compound derived from the bicyclic structure known as 1,4-diazabicyclo[2.2.2]octane (DABCO). This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and antiviral properties.

  • Molecular Formula : C8H16N2
  • Molecular Weight : 156.23 g/mol
  • CAS Number : 1934920-38-3

Biological Activity Overview

The biological activity of DABCO amine has been investigated in several studies, highlighting its efficacy against a range of microorganisms and its potential applications in medicinal chemistry.

Antimicrobial Activity

Recent research has demonstrated that derivatives of DABCO exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study evaluated a series of tetracationic compounds based on DABCO, revealing high antibacterial activity against various strains, including resistant strains. Notably:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives were comparable to ciprofloxacin against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus.
  • Compounds with specific linkers showed rapid bactericidal effects within two hours of exposure .
CompoundMIC (µg/mL)Target Bacteria
1c0.5Pseudomonas aeruginosa
1e0.25Staphylococcus aureus

Antiviral Activity

In addition to its antibacterial effects, DABCO derivatives have shown promising antiviral activity. The study indicated that certain compounds exhibited notable effectiveness against the influenza virus A/Puerto Rico/8/34 (H1N1), suggesting potential for development as antiviral agents .

Case Studies

  • Study on Tetracationic Compounds :
    • Researchers synthesized various tetracationic compounds based on DABCO and assessed their antimicrobial and cytotoxic properties.
    • Results indicated that compounds with aromatic linkers displayed superior antimicrobial activity compared to those with aliphatic linkers.
    • Time-kill assays confirmed the rapid action of these compounds against bacterial pathogens .
  • Synthesis and Evaluation :
    • The synthesis of DABCO derivatives involved reactions with nucleophiles, leading to the formation of polycationic structures.
    • Biological evaluations demonstrated that these synthesized compounds had lower cytotoxicity while maintaining high antimicrobial efficacy, making them suitable candidates for further pharmaceutical development .

Toxicity and Safety

Despite the promising biological activities, safety assessments are crucial. The compound's safety profile indicates potential irritant effects; thus, handling precautions are recommended:

  • Signal Word : Danger
  • Hazard Statements : May cause skin irritation; harmful if swallowed .

Q & A

Basic: What are the recommended methodologies for synthesizing 2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine?

Answer:
Synthesis typically involves multi-step organic reactions, leveraging bicyclic amine frameworks. A common approach includes:

  • Step 1: Formation of the bicyclo[2.2.2]octane core via [2+2+2] cycloaddition or ring-closing metathesis.
  • Step 2: Functionalization at the 2-position using alkylation or nucleophilic substitution with ethylenediamine derivatives.
  • Step 3: Purification via column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization.

Key Considerations:

  • Monitor reaction progress using TLC or HPLC to ensure intermediate purity.
  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps due to amine reactivity .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Employ a combination of analytical techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm bicyclic framework and amine proton environments (e.g., δ 2.5–3.5 ppm for bridgehead protons) .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion [M+H]⁺.
  • Elemental Analysis: Validate empirical formula (C₈H₁₅N₃) with <0.3% deviation.
  • HPLC: Purity assessment using a C18 column (UV detection at 254 nm) .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Answer:
Discrepancies often arise from differing experimental conditions or impurities. A systematic approach includes:

  • Replication Studies: Reproduce prior methods under controlled conditions (pH, temperature, solvent grade).
  • Advanced Characterization: Use dynamic light scattering (DLS) for aggregation studies or differential scanning calorimetry (DSC) for stability profiling.
  • Environmental Controls: Assess hygroscopicity and oxidative degradation via accelerated aging tests (40°C/75% RH for 4 weeks) .

Advanced: What experimental designs are optimal for studying this compound’s interactions with biological targets?

Answer:
For receptor-binding or enzyme inhibition studies:

  • In Vitro Assays:
    • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD, kon/koff).
    • Fluorescence Polarization: Quantify competitive displacement of labeled ligands.
  • Dose-Response Curves: Use 8–12 concentration points to calculate IC₅₀ values (logarithmic spacing).
  • Negative Controls: Include structurally similar bicyclic amines (e.g., triethylenediamine) to assess specificity .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:
Refer to hazard classifications (H302, H315, H319, H335):

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and sealed goggles.
  • Ventilation: Use fume hoods to minimize inhalation exposure.
  • First Aid:
    • Skin Contact: Rinse immediately with water for 15 minutes; remove contaminated clothing .
    • Inhalation: Move to fresh air; seek medical attention if respiratory irritation persists .

Advanced: How can computational methods augment experimental studies of this compound’s reactivity?

Answer:

  • Molecular Dynamics (MD): Simulate solvent interactions to predict solubility trends.
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
  • Docking Studies: Model interactions with biological targets (e.g., GPCRs) using AutoDock Vina or Schrödinger Suite .

Basic: What are the storage conditions to ensure long-term stability?

Answer:

  • Temperature: Store at –20°C in airtight containers to prevent degradation.
  • Desiccation: Include silica gel packs to mitigate hygroscopicity.
  • Light Sensitivity: Use amber vials to avoid photolytic decomposition .

Advanced: How can stereochemical outcomes be controlled during synthesis?

Answer:

  • Chiral Catalysts: Employ enantioselective catalysts (e.g., BINAP-metal complexes) for asymmetric induction.
  • Chiral Stationary Phases (CSP): Use HPLC with amylose/cyclodextrin columns to separate enantiomers.
  • X-ray Crystallography: Confirm absolute configuration of crystalline intermediates .

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